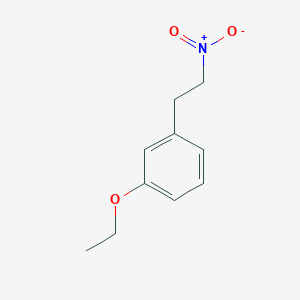
1-Ethoxy-3-(2-nitro-ethyl)-benzene
Overview
Description
1-Ethoxy-3-(2-nitro-ethyl)-benzene is a substituted benzene derivative featuring an ethoxy group (-OCH₂CH₃) at the 1-position and a 2-nitroethyl group (-CH₂CH₂NO₂) at the 3-position. The ethoxy group acts as an electron-donating group (EDG) via resonance, while the nitroethyl group is a strong electron-withdrawing group (EWG) due to the nitro moiety. This combination creates a polarized electronic environment on the aromatic ring, influencing its reactivity, stability, and interactions in chemical processes.
Comparison with Similar Compounds
The following table summarizes key structural and electronic differences between 1-Ethoxy-3-(2-nitro-ethyl)-benzene and its analogs:
Key Observations:
Electronic Effects :
- The nitroethyl group in this compound introduces significant electron withdrawal, directing electrophilic substitution to the ethoxy-adjacent positions (para/meta to nitroethyl) .
- In contrast, sulfonyl () and nitropropenyl () substituents exhibit stronger or conjugated EWG effects, further deactivating the ring.
Reactivity and Stability :
- Methoxy/ethoxy EDGs enhance ring electron density, favoring reactions like nitration or halogenation. However, the nitroethyl group in the target compound reduces reactivity compared to purely EDG-substituted analogs (e.g., 1-ethyl-3-methoxybenzene) .
- Sulfonyl and nitro groups increase thermal and oxidative stability, making these compounds suitable for high-temperature applications .
Thickness-Dependent Behavior (from ESD Studies) :
- Studies on benzene derivatives adsorbed on Pt surfaces (-10) reveal that substituents influence electron-stimulated desorption (ESD) yields. For example:
- Light fragments (e.g., H⁺) desorb preferentially due to kinetic energy advantages .
- Heavier fragments (e.g., C₃Hₙ⁺) show thickness-dependent yields, with increased desorption at thicker films due to reduced metal substrate interactions . The nitroethyl group in the target compound may similarly fragment into NO₂⁻ or CH₂CH₂⁺ ions under electron irradiation, though direct experimental data are lacking.
Applications: Nitro-substituted benzenes are often intermediates in explosives, dyes, and pharmaceuticals. The ethoxy group in the target compound could enhance solubility in organic solvents, aiding synthetic workflows .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
1-ethoxy-3-(2-nitroethyl)benzene |
InChI |
InChI=1S/C10H13NO3/c1-2-14-10-5-3-4-9(8-10)6-7-11(12)13/h3-5,8H,2,6-7H2,1H3 |
InChI Key |
HSDGOXZNGATBCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














